molecular formula C12H15NO2 B12898186 5-((4-Ethylphenyl)methyl)-2-oxazolidinone CAS No. 62825-98-3

5-((4-Ethylphenyl)methyl)-2-oxazolidinone

Cat. No.: B12898186
CAS No.: 62825-98-3
M. Wt: 205.25 g/mol
InChI Key: QAVNOTNQZMRRFK-UHFFFAOYSA-N
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Description

5-(4-Ethylbenzyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a 4-ethylbenzyl substituent at the 5-position. This structural motif is crucial for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylbenzyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethylbenzylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring. Another method includes the use of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane has been reported to produce oxazolidinones in high yields . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is another practical method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylbenzyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 5-(4-ethylbenzyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylbenzyl)oxazolidin-2-one is unique due to its specific substituent at the 5-position, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new antibacterial agents and studying structure-activity relationships in oxazolidinones .

Properties

CAS No.

62825-98-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-2-9-3-5-10(6-4-9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)

InChI Key

QAVNOTNQZMRRFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2CNC(=O)O2

Origin of Product

United States

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